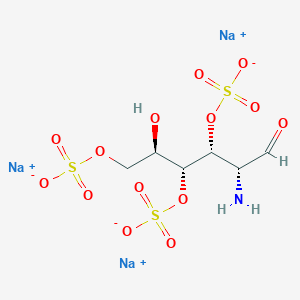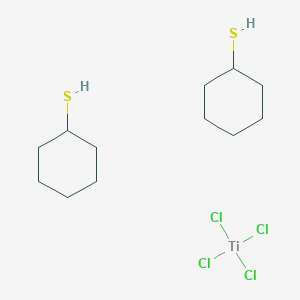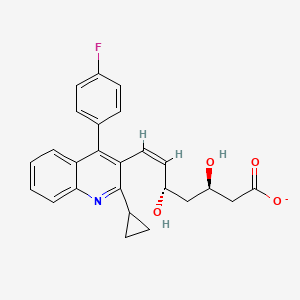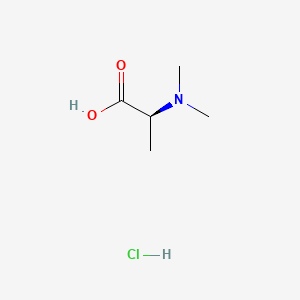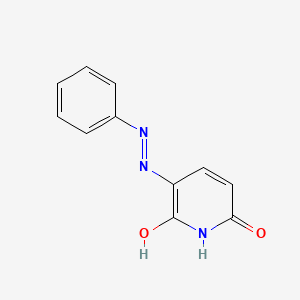
Mono(4-pentenyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(4-pentenyl)phthalate is a mono-substituted phthalate ester, characterized by the presence of a phthalate group attached to a 4-pentenyl chain. This compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C13H14O4, and it has a molecular weight of 234.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(4-pentenyl)phthalate can be synthesized through the esterification of phthalic anhydride with 4-penten-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Mono(4-pentenyl)phthalate undergoes various chemical reactions, including:
Oxidation: The 4-pentenyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phthalate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Mono(4-pentenyl)phthalate is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in the synthesis of macrocyclic lactones and other complex molecules.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in medical devices.
Industry: Employed as a plasticizer in the production of flexible plastics and as an additive in various polymer formulations.
Mechanism of Action
The mechanism of action of mono(4-pentenyl)phthalate involves its interaction with various molecular targets, including enzymes and receptors. As an ester, it can undergo hydrolysis to release phthalic acid and 4-penten-1-ol, which can further interact with biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Mono(4-pentenyl)phthalate can be compared with other phthalate esters, such as:
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Butyl benzyl phthalate
Uniqueness: this compound is unique due to the presence of the 4-pentenyl chain, which imparts distinct chemical reactivity and biological activity compared to other phthalate esters. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other phthalates cannot .
Properties
IUPAC Name |
2-pent-4-enoxycarbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQCFCIEMXEMJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
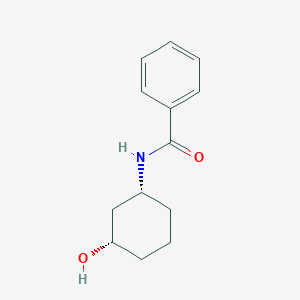
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

